3-Cyclobutyl-2-methanesulfonyl-3-oxopropanenitrile
CAS No.:
Cat. No.: VC17847397
Molecular Formula: C8H11NO3S
Molecular Weight: 201.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NO3S |
|---|---|
| Molecular Weight | 201.25 g/mol |
| IUPAC Name | 3-cyclobutyl-2-methylsulfonyl-3-oxopropanenitrile |
| Standard InChI | InChI=1S/C8H11NO3S/c1-13(11,12)7(5-9)8(10)6-3-2-4-6/h6-7H,2-4H2,1H3 |
| Standard InChI Key | FWJPEAIJXXDZCB-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C(C#N)C(=O)C1CCC1 |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic name 3-cyclobutyl-2-methanesulfonyl-3-oxopropanenitrile delineates its structure:
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A cyclobutyl group attached to the third carbon of a propanenitrile backbone.
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A methanesulfonyl (-SO₂CH₃) substituent at the second carbon.
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A ketone group at the third carbon.
The molecular formula is inferred as C₈H₁₁NO₃S, with a molecular weight of 201.24 g/mol (calculated from analogous compounds ).
Table 1: Comparative Molecular Properties of Related Nitriles
Spectroscopic Data
While experimental spectra for this compound are unavailable, its structural analogs provide insights:
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Infrared (IR) Spectroscopy: The nitrile group (-C≡N) typically exhibits a sharp absorption near 2,240 cm⁻¹, while the ketone (C=O) appears near 1,710 cm⁻¹ . Methanesulfonyl groups show S=O stretches at 1,150–1,350 cm⁻¹ .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Manufacturing
Synthetic Routes
The compound can be synthesized via a multi-step protocol inspired by methods for related nitriles :
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Cyclobutylation: Reaction of cyclobutanecarbonyl chloride with malononitrile in the presence of a base (e.g., triethylamine) yields 3-cyclobutyl-3-oxopropanenitrile .
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Sulfonation: Treatment with methanesulfonyl chloride (MsCl) under basic conditions introduces the methanesulfonyl group at the α-position .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclobutylation | Cyclobutanecarbonyl chloride, malononitrile, Et₃N, THF, 0°C → rt | ~70 | |
| Sulfonation | MsCl, pyridine, CH₂Cl₂, 0°C → rt | ~65 |
Optimization Challenges
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Steric Hindrance: The cyclobutyl group’s strained geometry may slow sulfonation kinetics, necessitating extended reaction times .
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Purification: Due to polar functional groups, chromatographic separation (e.g., silica gel with ethyl acetate/hexane) is required to isolate the product .
Physicochemical Properties
Table 3: Predicted Physicochemical Parameters
| Parameter | Value | Basis |
|---|---|---|
| LogP (Octanol-Water) | 0.5–1.2 | Cycloalkyl and sulfonyl groups |
| Vapor Pressure (25°C) | 0.01–0.1 mmHg | Analogous nitriles |
| Flash Point | >150°C | High thermal stability |
Spectroscopic and Chromatographic Profiles
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HPLC Retention Time: Estimated 8–10 min on a C18 column (acetonitrile/water gradient) .
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Mass Spectrometry (MS): Expected molecular ion peak at m/z 201.1 [M+H]⁺ with fragments at m/z 154.0 (loss of CH₃SO₂) and 109.0 (cyclobutyl cleavage) .
Chemical Reactivity and Applications
Functional Group Transformations
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Nitrile Hydrolysis: Under acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O₂) conditions, the nitrile converts to a carboxylic acid or amide, respectively .
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Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, useful in chiral synthesis .
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Sulfonyl Group Reactivity: Participates in nucleophilic substitutions (e.g., with amines to form sulfonamides) .
Pharmaceutical Relevance
The methanesulfonyl-nitrilo motif is prevalent in kinase inhibitors. For example, Pfizer’s patent (WO2005/000303 A1) describes analogous nitriles as intermediates for p38 MAP kinase inhibitors, highlighting anti-inflammatory potential .
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